

Acynonapyr: A Comparative Analysis of a Novel Acaricide

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Compound of Interest

Compound Name: *Acynonapyr*

Cat. No.: *B1384038*

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This guide provides a detailed comparison of **Acynonapyr**, a novel acaricide, with other existing alternatives. It includes an examination of its mechanism of action, comparative efficacy data, and the experimental protocols used for its evaluation, offering valuable insights for research and development in the field of pest management.

Introduction to Acynonapyr

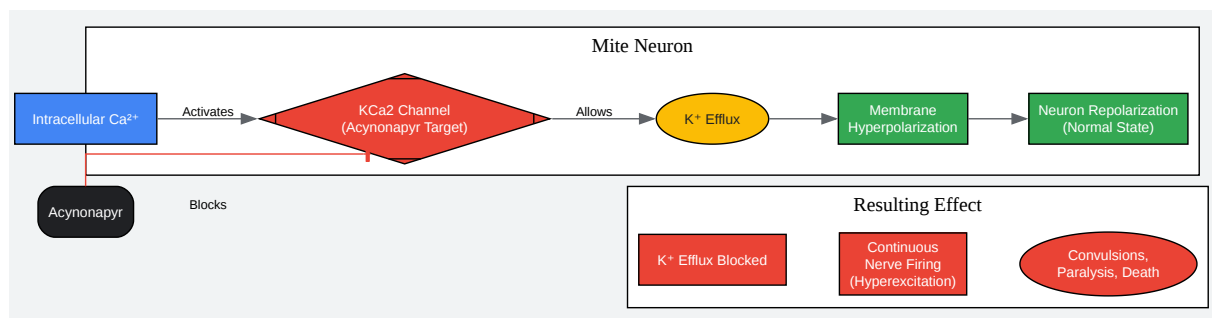
Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique azabicyclic ring and oxyamine structure.^{[1][2][3][4][5][6]} It has demonstrated high efficacy against various spider mite species, including those in the *Tetranychus* and *Panonychus* genera, at all life stages.^{[5][6][7]} A key attribute of **Acynonapyr** is its novel mode of action, which is particularly significant for managing acaricide-resistant mite populations.^{[1][2][3][4]} This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 33 acaricide, targeting calcium-activated potassium channels.^{[1][2][3][4]}

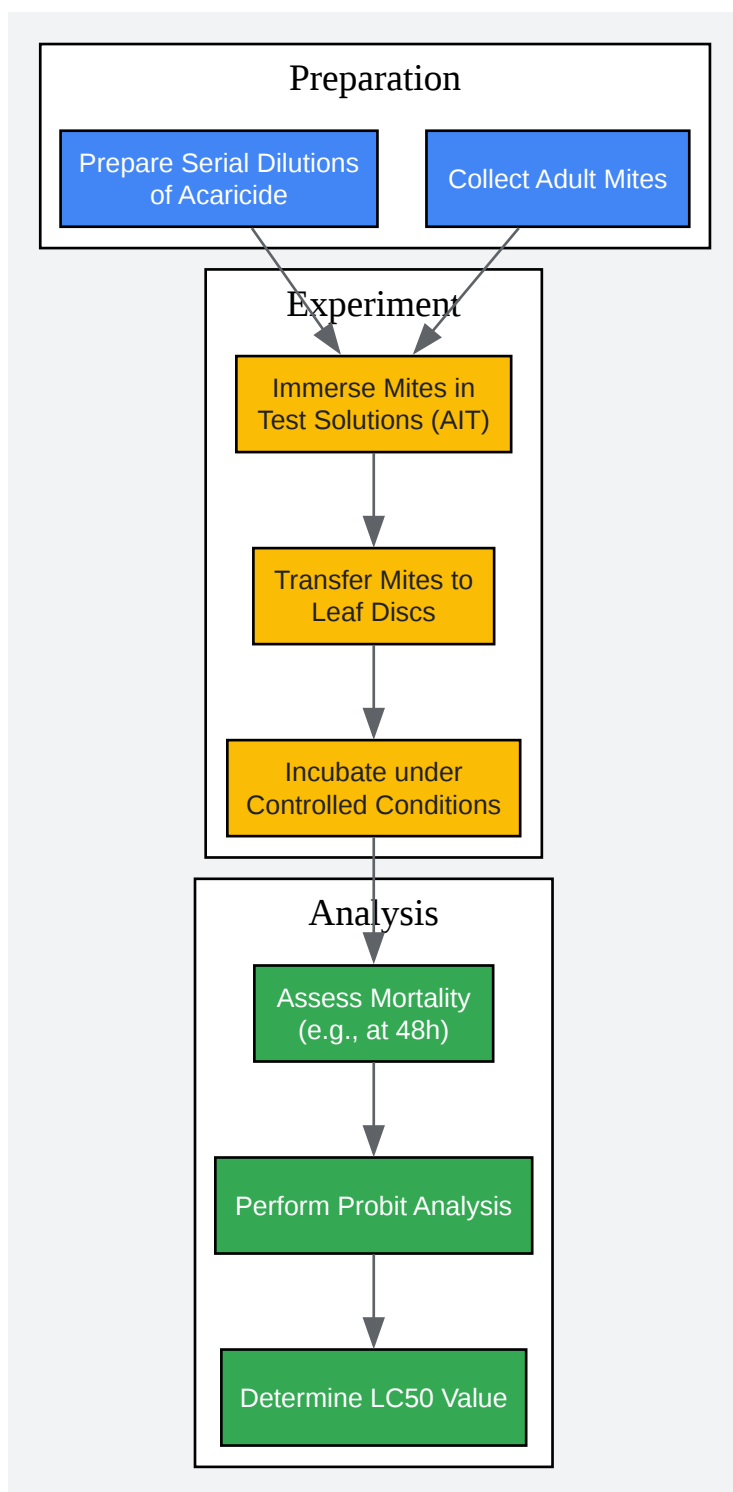
Mechanism of Action: A Unique Target

Acynonapyr's primary mode of action is the modulation of small-conductance calcium-activated potassium channels (KCa2).^[7] It acts as a potent inhibitor of the *Tetranychus urticae* KCa2 (TurKCa2) channel current.^{[7][8]} By blocking these channels, **Acynonapyr** inhibits the flow of potassium ions, leading to abnormal excitation of nerve cells within the mites.^[1] This

disruption of nerve impulse transmission results in neurological symptoms such as convulsions and impaired mobility, ultimately causing mortality.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

Electrophysiological studies have confirmed this specific interaction, demonstrating that **Acynonapyr** and its analogs block TurKCa_2 channels in a concentration-dependent manner.[\[8\]](#) Importantly, **Acynonapyr** shows minimal activity against mammalian calcium-activated potassium channels even at high concentrations, contributing to its favorable safety profile.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)





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